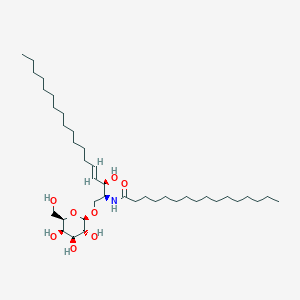
N-PALMITOYL CEREBROSIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-PALMITOYL CEREBROSIDE is a complex sphingolipid compound. Sphingolipids are a class of lipids that play crucial roles in cellular processes, including cell signaling and structural integrity of cell membranes. This particular compound is characterized by the presence of a hexadecanoyl group attached to a beta-D-galactosylsphingosine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-PALMITOYL CEREBROSIDE typically involves the acylation of beta-D-galactosylsphingosine with hexadecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Hydrolysis by Cerebroside Galactosidase
N-Palmitoyl cerebroside undergoes enzymatic hydrolysis via cerebroside galactosidase (EC 3.2.1.46), a lysosomal enzyme that cleaves the β-galactosidic bond to release galactose and ceramide .
Key Reaction:
N Palmitoyl cerebroside+H2OCerebroside galactosidaseCeramide d18 1 16 0 +Galactose
Experimental Findings:
-
pH Optimum : Hydrolysis occurs optimally at pH 4.5 , consistent with lysosomal activity .
-
Activators :
-
Inhibitors :
Table 1: Hydrolysis Kinetics Under Varied Conditions
| Condition | Relative Activity (%) |
|---|---|
| pH 4.5 (control) | 100 |
| pH 7.0 | 15 |
| + 1 mg/mL Taurocholate | 320 |
| + 0.5 mg/mL Ceramide | 65 |
| + 0.5 mg/mL Sphingosine | 50 |
Key Reaction:
Sphinganine+Palmitoyl CoACeramide SynthaseCeramide d18 0 16 0 +CoA
Experimental Findings:
-
Ceramide Synthase Specificity :
-
Inhibitors :
Table 2: Ceramide Synthase Activity in p53-Activated Cells
| Cell Line | CerS Activity (nmol/min/mg) | C16-Ceramide (% Total) |
|---|---|---|
| Molt-4 (Control) | 2.1 | 42 |
| Molt-4 (γ-Irradiated) | 5.8 | 78 |
| EB-1 (+ ZnCl₂) | 4.3 | 65 |
Role in Ceramide Metabolic Pathways
This compound intersects with broader ceramide metabolism through two pathways :
Sphingomyelinase (SMase) Pathway
-
Reaction : Hydrolysis of sphingomyelin to ceramide via SMase.
-
CB1 Receptor Link : Activation of cannabinoid receptor CB1 enhances SMase activity, increasing ceramide production in epidermal cells .
Salvage Pathway
-
Reaction : Recycling of sphingosine from degraded sphingolipids for re-acylation to ceramide.
-
Inhibition : Ceramide lactoside and glucoside reduce hydrolysis efficiency by 40–50% .
Immunostimulatory Activity
This compound demonstrates anti-tumor activity in vivo:
Aplicaciones Científicas De Investigación
N-PALMITOYL CEREBROSIDE has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sphingolipid chemistry and to develop new synthetic methodologies.
Biology: The compound is studied for its role in cell signaling and membrane structure. It is also used in research on sphingolipid metabolism and its implications in diseases.
Medicine: Research focuses on its potential therapeutic applications, including its role in neurodegenerative diseases and cancer.
Industry: It is used in the development of cosmetics and skincare products due to its potential benefits for skin health.
Mecanismo De Acción
The mechanism of action of N-PALMITOYL CEREBROSIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with sphingolipid receptors and enzymes involved in sphingolipid metabolism.
Pathways Involved: The compound is involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. It also plays a role in the formation and maintenance of the lipid bilayer in cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
N-hexadecanoyl-L-homoserine lactone: Another sphingolipid with a similar structure but different biological activities.
N-hexadecanoyl-sphingosine: Lacks the galactosyl group, leading to different properties and functions.
Uniqueness
N-PALMITOYL CEREBROSIDE is unique due to the presence of the beta-D-galactosyl group, which imparts specific biological activities and interactions. This makes it distinct from other sphingolipids and highlights its importance in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C40H77NO8 |
|---|---|
Peso molecular |
700 g/mol |
Nombre IUPAC |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide |
InChI |
InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33-,34+,35+,37-,38-,39+,40+/m0/s1 |
Clave InChI |
VJLLLMIZEJJZTE-DKZZKAIRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Sinónimos |
C16-GalCer N-palmitoyl galactosyl-C18-sphingosine N-palmitoylgalactosylsphingosine N-palmitoylpsychosine NPGS NPoGS |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















